molecular formula C₁₄H₂₈O₅Si B1139979 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose CAS No. 68703-51-5

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

Cat. No. B1139979
CAS RN: 68703-51-5
M. Wt: 304.45
InChI Key:
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Description

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (5-O-TBDMS-2,3-O-IPR-D-ribofuranose) is a silylated sugar derivative of D-ribofuranose that is used in various scientific research applications. It is a useful reagent in organic synthesis due to its stability and versatility, and is used in the synthesis of carbohydrates, glycosides, and other compounds. 5-O-TBDMS-2,3-O-IPR-D-ribofuranose has been used in a variety of scientific research applications due to its unique structure and properties.

Scientific Research Applications

Synthesis of Bioactive cADPR Derivatives

This compound plays a significant role in the synthesis of new bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . Due to the chemical instability at the N1 glycosidic bond, new bioactive cADPR derivatives have been synthesized .

Creation of cIDPR Analogues

The compound is used in the creation of cyclic inosine diphosphate ribose (cIDPR) analogues . One of the most interesting analogues is the cIDPR, in which the hypoxanthine replaced adenosine .

Synthesis of Antiviral Nucleoside Analogs

“5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose” is an indispensable constituent within biomedicine, profoundly influencing the synthesis of numerous pharmaceutical agents, especially antiviral nucleoside analogs .

Development of Distinct Pharmacological Compounds

This compound is extensively utilized within the realm of compound, exhibiting a multiplicity of diverse and intricate applications in the research and development of distinct pharmacological compounds . These compounds are precisely designed to target malignant neoplasms, viral afflictions as well as inflammatory maladies .

HIV and Herpes Simplex Virus Treatments

The compound is used in HIV, herpes simplex virus treatments . It plays a vital role in the creation of nucleoside analogs used to treat these viral infections .

Cancer Treatments

It also plays a significant role in select cancer treatments . The compound is used in the creation of nucleoside analogs used in cancer treatments .

Mechanism of Action

Target of Action

It is known to be a crucial intermediate in the creation of antiviral and antitumor medicines , suggesting that its targets may include viral proteins or cancer cell pathways.

Mode of Action

It is a stereoselective, unsubstituted aryl group , which suggests it may interact with its targets through specific stereochemical interactions

Biochemical Pathways

, its role as an intermediate in the synthesis of antiviral and antitumor agents implies it may be involved in pathways related to viral replication or cancer cell proliferation.

Result of Action

Given its use in the synthesis of antiviral and antitumor agents , it may contribute to the inhibition of viral replication or cancer cell growth.

properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLRGSYXWAKGJM-KBIHSYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

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